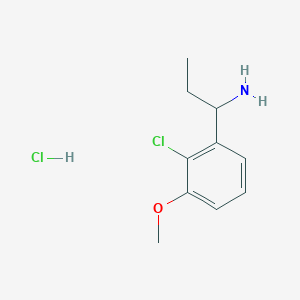
1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride
Übersicht
Beschreibung
1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride (1-CMPH) is an organic compound used in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 147-148 °C and a molecular weight of 211.6 g/mol. 1-CMPH is a chiral compound, meaning it has two non-superimposable mirror images. It is also a secondary amine, meaning it contains a nitrogen atom with two alkyl groups attached to it.
Wirkmechanismus
1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride acts as an agonist of the 5-HT1A receptor. It binds to the receptor and activates it, resulting in the release of neurotransmitters such as serotonin and norepinephrine. This activation of the 5-HT1A receptor can have a variety of effects, including increased mood, decreased anxiety, and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can increase serotonin levels in the brain, resulting in improved mood and decreased anxiety. It can also increase norepinephrine levels, resulting in improved focus and concentration. Additionally, it has been shown to reduce inflammation and pain, and to improve sleep quality.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. Additionally, it is a chiral compound, meaning it can be used to study the effects of enantiomers on biological systems. However, this compound has several limitations. It is not water-soluble, so it must be dissolved in organic solvents such as dimethylformamide (DMF). Additionally, it has a low solubility in water, so it must be used in high concentrations for experiments.
Zukünftige Richtungen
1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride has several potential future applications in scientific research. It could be used to investigate the effects of 5-HT1A receptor agonists on other neurological conditions, such as Parkinson’s disease and Alzheimer’s disease. It could also be used to study the effects of 5-HT1A receptor agonists on other physiological systems, such as the immune system. Additionally, it could be used to investigate the effects of 5-HT1A receptor agonists on other psychiatric conditions, such as bipolar disorder and schizophrenia. Finally, it could be used to study the effects of 5-HT1A receptor agonists on other physiological processes, such as appetite regulation and pain perception.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-3-methoxyphenyl)propan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of dopamine receptor agonists on the central nervous system. It has also been used to study the effects of serotonin receptor agonists on the cardiovascular system. Additionally, it has been used to investigate the effects of 5-HT1A receptor agonists on anxiety and depression.
Eigenschaften
IUPAC Name |
1-(2-chloro-3-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-3-8(12)7-5-4-6-9(13-2)10(7)11;/h4-6,8H,3,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHIQMBGFGLZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)OC)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


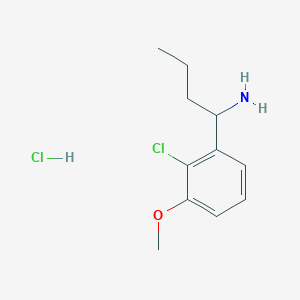
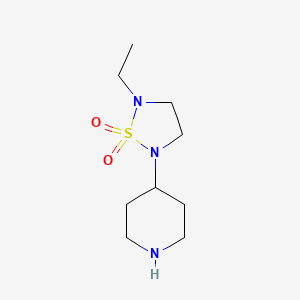
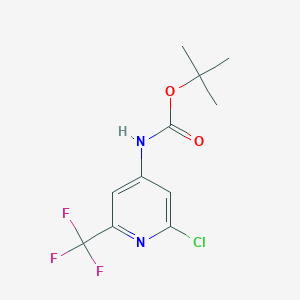
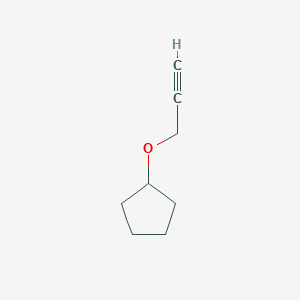
![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1471387.png)
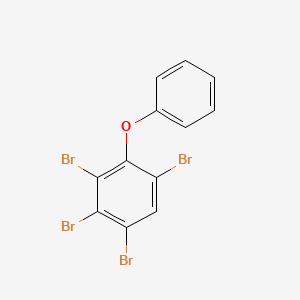
![6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide](/img/structure/B1471392.png)

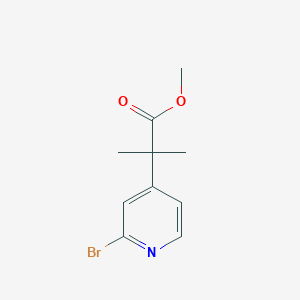
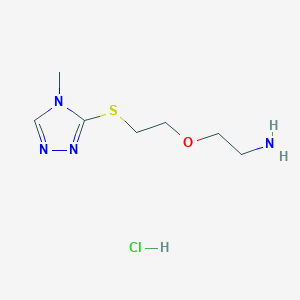

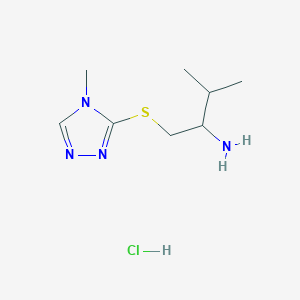

![(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride](/img/structure/B1471404.png)
